Sulindac

COX inhibition NSAID selectivity enzyme assay

Sulindac (CAS 38194-50-2) is an irreplaceable arylalkanoic acid NSAID prodrug with reversible hepatic activation to its active sulfide metabolite (half-life ~16.4 h), enabling twice-daily dosing models. Key differentiators: balanced COX-1/COX-2 inhibition (IC50 ratio ≈1.6), multi-metabolite cGMP PDE inhibition (IC50 80-120 µM), and potent aldose reductase inhibition (IC50 279 nM). Clinically validated for colorectal adenoma chemoprevention (70% recurrence reduction with DFMO). Essential for prodrug activation kinetics, COX-independent antineoplastic pathways, and diabetic complication research. Procure high-purity Sulindac for reproducible, mechanistically rigorous studies.

Molecular Formula C20H17FO3S
Molecular Weight 356.4 g/mol
CAS No. 38194-50-2
Cat. No. B1681787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulindac
CAS38194-50-2
SynonymsAclin
Apo Sulin
Apo-Sulin
Arthrobid
Arthrocine
Chibret
Clinoril
Copal
Kenalin
Klinoril
MK 231
MK-231
MK231
Novo Sundac
Novo-Sundac
Nu Sulindac
Nu-Sulindac
Sulindac
Sulindal
Molecular FormulaC20H17FO3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
InChIInChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
InChIKeyMLKXDPUZXIRXEP-MFOYZWKCSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.51e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulindac (CAS 38194-50-2): A Non-Steroidal Anti-Inflammatory Prodrug with Quantifiable COX-2 Inhibition and Documented Cancer Chemoprevention Activity


Sulindac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indene acetic acid class, characterized as an inactive prodrug that undergoes metabolic conversion to yield the pharmacologically active sulindac sulfide and the biologically distinct sulindac sulfone [1]. Unlike many directly active NSAIDs, sulindac itself exhibits minimal COX inhibition, with its therapeutic effects primarily mediated by the sulfide metabolite, which demonstrates a COX-2 IC₅₀ of 6.3 µM and a COX-1 IC₅₀ of 1.8 µM in purified ovine enzyme assays [2]. Beyond COX inhibition, sulindac and its metabolites exhibit COX-independent mechanisms, including β-catenin pathway suppression and 5-lipoxygenase inhibition, which underpin its established role in colorectal adenoma regression in familial adenomatous polyposis (FAP) patients [3][4].

Why Sulindac Cannot Be Directly Substituted by Indomethacin, Rofecoxib, or Other In-Class NSAIDs


Generic substitution among NSAIDs is confounded by substantial pharmacodynamic and pharmacokinetic divergence that extends beyond simple COX inhibition potency. The parent compound sulindac is an inactive prodrug requiring hepatic reduction to the active sulindac sulfide, a metabolic step that creates a tissue-specific activation profile not shared by directly active NSAIDs such as indomethacin or ibuprofen [1]. Quantitatively, sulindac sulfide exhibits a distinct COX-1/COX-2 inhibition ratio (IC₅₀: COX-1 1.8 µM vs. COX-2 6.3 µM) that differs fundamentally from the highly COX-2-selective rofecoxib (COX-1 >300 µM, COX-2 2.7 µM) and the COX-1-preferential indomethacin (COX-1 0.02 µM, COX-2 1.0 µM) [2]. Furthermore, sulindac sulfide uniquely suppresses 5-lipoxygenase at clinically relevant concentrations (IC₅₀ = 18.7 µM in human whole blood), an off-target activity absent in the prodrug, the sulfone metabolite, and most comparator NSAIDs [3]. These quantitative disparities in target engagement, metabolic activation requirements, and polypharmacology directly translate to divergent efficacy and toxicity profiles, making generic substitution scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence for Sulindac: Direct Comparisons with Indomethacin, Rofecoxib, Celecoxib, and Other NSAIDs


Sulindac Sulfide COX-1/COX-2 Inhibition Profile Versus Rofecoxib and Indomethacin

In a purified ovine COX-1 and COX-2 enzyme assay, the active metabolite sulindac sulfide exhibited a COX-1 IC₅₀ of 1.8 µM and a COX-2 IC₅₀ of 6.3 µM, yielding a COX-2/COX-1 selectivity ratio of 0.29 (i.e., 3.5-fold preference for COX-1) [1]. In direct comparison, rofecoxib demonstrated pronounced COX-2 selectivity with a COX-1 IC₅₀ >300 µM and COX-2 IC₅₀ of 2.7 µM, while indomethacin showed strong COX-1 preference with a COX-1 IC₅₀ of 0.02 µM and COX-2 IC₅₀ of 1.0 µM [1]. The parent prodrug sulindac and the sulfone metabolite exhibited minimal COX inhibition (COX-1 and COX-2 IC₅₀ values >300 µM), confirming that the sulfide metabolite alone mediates COX-dependent effects [1].

COX inhibition NSAID selectivity enzyme assay

Sulindac Sulfide Antiproliferative Potency in Head and Neck Squamous Cell Carcinoma: Ranked Comparison with 9 Other NSAIDs

In a standardized 5-day MTT assay using UM-SCC-1 head and neck squamous cell carcinoma cells, sulindac sulfide exhibited an antiproliferative IC₅₀ of 116.5 ± 2.34 µM, ranking second in potency among 10 clinically used NSAIDs tested, behind only celecoxib (IC₅₀ = 39.9 ± 1.1 µM) [1]. The sulfone metabolite (exisulind) demonstrated weaker activity (IC₅₀ not specified but ranked lower), while indomethacin, ketoprofen, flurbiprofen, naproxen, piroxicam, and aspirin all exhibited IC₅₀ values exceeding that of sulindac sulfide [1]. Both celecoxib and sulindac sulfide induced approximately a 3-fold increase in G1-phase cell cycle arrest and were the only two NSAIDs to strongly induce caspase-3 activation among the panel [1].

antiproliferative activity head and neck cancer NSAID screening

Sulindac Sulfide 5-Lipoxygenase Inhibition: Clinically Relevant Polypharmacology Not Shared by Prodrug or Sulfone Metabolite

The active metabolite sulindac sulfide directly inhibits 5-lipoxygenase (5-LO), the key enzyme in proinflammatory leukotriene biosynthesis, with an IC₅₀ of 20 µM in a cell-free enzyme assay and an IC₅₀ of 18.7 µM in LPS/fMLP-stimulated human whole blood, which falls within clinically achievable plasma concentrations [1]. Critically, neither the parent prodrug sulindac nor the sulfone metabolite (sulindac sulfone, exisulind) exhibited any detectable 5-LO inhibition at equivalent concentrations [1]. The sulfide metabolite demonstrated 5-LO selectivity, with no observed inhibition of related 12-lipoxygenase or 15-lipoxygenase enzymes [1].

5-lipoxygenase leukotriene inhibition COX-independent mechanism

Renal Prostaglandin Synthesis: Differential Cellular Effects of Sulindac Versus Indomethacin, Ibuprofen, and Aspirin

In cultured rat renal and vascular cells, sulindac (at concentrations of 33–330 µM) exhibited a distinct pattern of prostaglandin synthesis inhibition compared with other NSAIDs [1]. While indomethacin, tiaprofenic acid, aspirin, and ibuprofen inhibited both basal and arachidonic acid-stimulated PGE₂ and PGI₂ synthesis across all cell types tested, sulindac inhibited PGE₂ synthesis in renal papillary collecting tubule cells but failed to inhibit basal PGI₂ synthesis in vascular smooth muscle cells or arachidonic acid-stimulated PGE₂ synthesis in glomerular mesangial cells [1]. The rank order of inhibitory potency was: tiaprofenic acid ≈ indomethacin > ibuprofen ≈ aspirin > sulindac [1].

renal prostaglandin nephrotoxicity tissue selectivity

Sulindac β-Catenin Pathway Suppression: Cell Line-Specific Apoptosis Induction Versus Proliferation Inhibition

Sulindac treatment (concentrations not specified in abstract; dose-response detailed in full text) significantly inhibited cell proliferation in human colon cancer SW620, lung cancer A549, and breast cancer MCF-7 cell lines at 24 and 72 hours [1]. Apoptosis was induced by sulindac in lung cancer A549 and colon cancer SW620 cells, but notably was not induced in breast cancer MCF-7 cells, demonstrating cell-type specificity [1]. Across all three cell lines, sulindac administration suppressed β-catenin protein expression, and transcriptional activities of β-catenin were significantly inhibited in a dosage-dependent manner, with downstream targets c-myc, cyclin D1, and cdk4 dramatically downregulated [1].

β-catenin Wnt signaling apoptosis cancer cell lines

Sulindac Sulfide and Sulfone Differential Apoptosis Induction in MPNST Primary Cells: Metabolite-Specific IC₅₀ Values

In primary cells derived from malignant peripheral nerve sheath tumors (MPNSTs) of neurofibromatosis type 1 (NF1) patients, both sulindac metabolites exhibited time- and dose-dependent growth inhibition, with IC₅₀ values of 63 µM for sulindac sulfide and 120 µM for sulindac sulfone (exisulind) [1]. Treatment with 125 µM sulindac sulfide or 500 µM exisulind for 2 days increased the apoptosis rate 21- to 27-fold compared to untreated control cells [1]. Mechanistically, both metabolites reduced RAS-GTP and phosphorylated ERK1/2 expression while elevating phosphorylated SAPK/JNK levels [1].

MPNST NF1 apoptosis sarcoma

Validated Research and Industrial Application Scenarios for Sulindac (CAS 38194-50-2)


Colorectal Adenoma Chemoprevention Studies in Familial Adenomatous Polyposis (FAP) Models

Sulindac is the most extensively clinically validated NSAID for colorectal adenoma regression in FAP, with randomized controlled trial data demonstrating a 69.4% net reduction in colorectal polyp burden when combined with erlotinib compared with placebo (95% CI; sulindac 150 mg twice daily plus erlotinib 75 mg daily for 6 months) [1]. This application scenario is supported by the compound's dual mechanism of COX-2 inhibition (IC₅₀ = 6.3 µM) and COX-independent β-catenin pathway suppression, which is documented to occur across colon, lung, and breast cancer cell lines [2]. The prodrug nature of sulindac, which requires metabolic activation to the sulfide metabolite, may contribute to its favorable gastrointestinal tolerability profile relative to directly active NSAIDs in long-term chemoprevention protocols [3].

Head and Neck Squamous Cell Carcinoma (HNSCC) Antiproliferative Screening and Mechanistic Studies

Among 10 clinically used NSAIDs tested in UM-SCC-1 head and neck squamous cell carcinoma cells, sulindac sulfide ranked second in antiproliferative potency (IC₅₀ = 116.5 ± 2.34 µM) behind only celecoxib, and induced a 3-fold G1-phase cell cycle arrest along with caspase-3 activation superior to indomethacin, ketoprofen, naproxen, and aspirin [1]. This quantitative ranking supports the selection of sulindac sulfide for HNSCC-focused research where a non-COX-2-selective NSAID with documented p21-mediated G1 arrest and E2F inhibition is mechanistically desirable [1].

NF1-Associated Malignant Peripheral Nerve Sheath Tumor (MPNST) Preclinical Evaluation

Sulindac metabolites exhibit quantifiable, differential potency in MPNST primary cells derived from NF1 patients, with sulindac sulfide demonstrating an IC₅₀ of 63 µM versus 120 µM for sulindac sulfone [1]. At 125 µM (sulfide) and 500 µM (sulfone), both metabolites increase apoptosis 21- to 27-fold over untreated controls, accompanied by reduced RAS-GTP and phosphorylated ERK1/2 and elevated phosphorylated SAPK/JNK [1]. This application scenario is particularly relevant given the lack of effective pharmacotherapy for NF1-associated MPNST and the favorable oral bioavailability and established safety profile of sulindac [1].

5-Lipoxygenase Pathway and Leukotriene-Mediated Inflammation Research

Sulindac sulfide is a direct 5-lipoxygenase inhibitor with an IC₅₀ of 20 µM (cell-free) and 18.7 µM (human whole blood), an activity that is entirely absent in the parent prodrug sulindac and the sulfone metabolite [1]. This metabolite-specific, COX-independent polypharmacology distinguishes sulindac sulfide from the majority of NSAIDs, which do not inhibit 5-LO at clinically relevant concentrations [1]. Researchers investigating dual COX/5-LO inhibition or leukotriene-dependent inflammatory and neoplastic pathways should specifically utilize the sulfide metabolite rather than the prodrug to achieve this pharmacological effect [1].

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